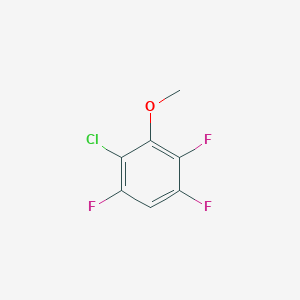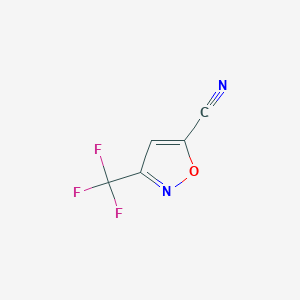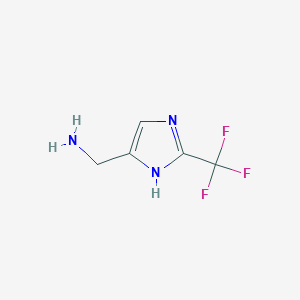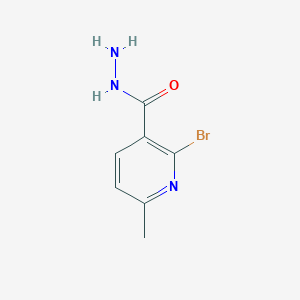
2-Bromo-6-methylnicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methylnicotinohydrazide is an organic compound that belongs to the class of nicotinohydrazides It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 6-position on the nicotinohydrazide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylnicotinohydrazide typically involves the bromination of 6-methylnicotinohydrazide. One common method includes the reaction of 6-methylnicotinohydrazide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the nicotinohydrazide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-methylnicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 6-methylnicotinohydrazide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: 6-Methylnicotinohydrazide.
Substitution: Various substituted nicotinohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-6-methylnicotinohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-methylnicotinohydrazide involves its interaction with specific molecular targets. The bromine atom and the hydrazide group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the hydrazide group.
6-Bromo-2-chloronicotinohydrazide: Contains a chlorine atom in addition to the bromine atom.
2-Bromo-6-methylbenzaldehyde: Similar in structure but with an aldehyde group instead of a hydrazide group.
Uniqueness
2-Bromo-6-methylnicotinohydrazide is unique due to the presence of both a bromine atom and a hydrazide group on the nicotinohydrazide ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H8BrN3O |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
2-bromo-6-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-3-5(6(8)10-4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) |
Clave InChI |
IVKFLFUVROYGNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C(=O)NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



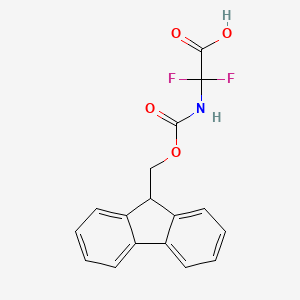
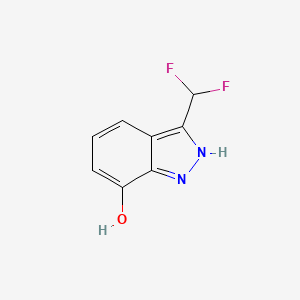
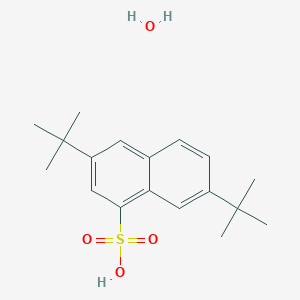

![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
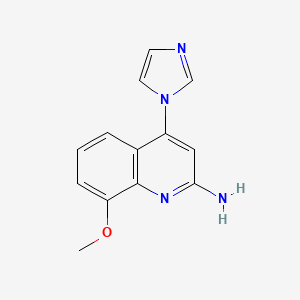

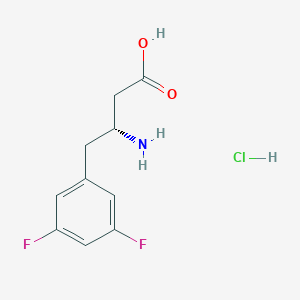
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)
